molecular formula C18H17ClN2O4S B3058704 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 912762-78-8

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3058704
CAS RN: 912762-78-8
M. Wt: 392.9 g/mol
InChI Key: CLANALRGYUOVGL-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as AG-1478, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to a decrease in cell growth and proliferation, ultimately resulting in cell death. N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to be highly selective for the EGFR tyrosine kinase, making it a valuable tool for studying the role of this receptor in cancer.
Biochemical and Physiological Effects:
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the EGFR signaling pathway, leading to a decrease in cell growth and proliferation. Additionally, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells, leading to cell death. These effects make N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is highly selective for the EGFR tyrosine kinase, making it a valuable tool for studying the role of this receptor in cancer. Additionally, it has been extensively studied and optimized for synthesis, making it readily available for scientific research. However, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide also has some limitations. It has been shown to have off-target effects on other tyrosine kinases, which may complicate its use in some experiments. Additionally, its potency may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. One area of research is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Additionally, the use of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in combination with other cancer therapies is an area of active research. Finally, the study of the role of EGFR in other diseases, such as Alzheimer's disease, is an emerging area of research that may benefit from the use of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied in scientific research due to its ability to inhibit the EGFR tyrosine kinase. This receptor is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-9-5-6-11(19)16-14(9)20-18(26-16)21-17(22)10-7-12(23-2)15(25-4)13(8-10)24-3/h5-8H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLANALRGYUOVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171696
Record name N-(7-Chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

CAS RN

912762-78-8
Record name N-(7-Chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912762-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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